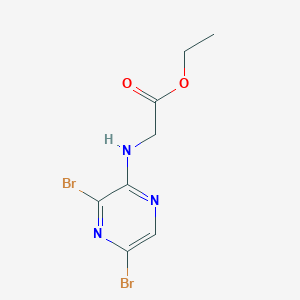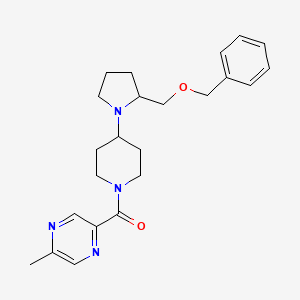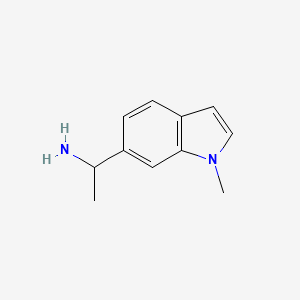
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate
Vue d'ensemble
Description
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate is a chemical compound with the molecular formula C8H9Br2N3O2 and a molecular weight of 338.98 g/mol . It is known for its unique structure, which includes a pyrazine ring substituted with bromine atoms at positions 3 and 5, and an ethyl ester group attached to the amino group at position 2
Méthodes De Préparation
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate can be synthesized through a reaction between ethyl chloroacetate and 2-amino-3,5-dibromopyrazine . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chloro group by the amino group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromine atoms and the pyrazine ring play a crucial role in modulating the compound’s binding affinity and specificity for these targets . The exact pathways involved in its biological effects are still under investigation, but it is believed that the compound can influence cellular processes by altering the activity of key signaling molecules .
Comparaison Avec Des Composés Similaires
Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3,5-dichloropyrazin-2-ylamino)acetate: This compound has chlorine atoms instead of bromine atoms at positions 3 and 5, which can lead to differences in reactivity and biological activity.
Ethyl 2-(3,5-difluoropyrazin-2-ylamino)acetate: The presence of fluorine atoms can significantly alter the compound’s electronic properties and interactions with biological targets.
Ethyl 2-(3,5-diiodopyrazin-2-ylamino)acetate: Iodine atoms can increase the compound’s molecular weight and influence its solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDABKISAGHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(N=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)



